Tomaymycin DM

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

945490-09-5 |

|---|---|

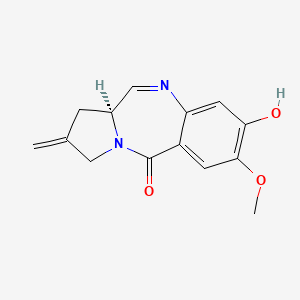

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(6aS)-3-hydroxy-2-methoxy-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one |

InChI |

InChI=1S/C14H14N2O3/c1-8-3-9-6-15-11-5-12(17)13(19-2)4-10(11)14(18)16(9)7-8/h4-6,9,17H,1,3,7H2,2H3/t9-/m0/s1 |

InChI Key |

GXKVYHPROGIVCL-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)C[C@H]3C=N2)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N3CC(=C)CC3C=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tomaymycin DM: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Tomaymycin DM, a potent pyrrolo[1][2]benzodiazepine (PBD) monomer and DNA alkylating agent. PBDs are a class of antitumor antibiotics known for their ability to bind to the minor groove of DNA and form covalent adducts, ultimately leading to cell death. This compound is a derivative of Tomaymycin and is utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound exerts its cytotoxic effects through a sequence-specific interaction with DNA. The molecule binds to the minor groove and covalently alkylates the N2 position of guanine bases. This formation of a this compound-DNA adduct disrupts normal cellular processes, including DNA replication and transcription, triggering the DNA damage response (DDR) pathway and ultimately leading to apoptosis. The "DM" designation in this compound refers to a modification of the parent Tomaymycin structure, enhancing its properties as an ADC payload.

Molecular Mechanism of Action

The primary mechanism of action of this compound involves a multi-step process:

-

Minor Groove Binding: this compound, like other PBDs, possesses a unique three-dimensional shape that allows it to fit snugly within the minor groove of the DNA double helix. This initial non-covalent binding is sequence-selective, with a preference for purine-guanine-purine (Pu-G-Pu) sequences.

-

Covalent Adduct Formation: Following minor groove binding, the electrophilic C11 position of the this compound molecule reacts with the nucleophilic exocyclic N2 amine of a guanine base. This reaction forms a stable, covalent aminal linkage, resulting in a this compound-DNA adduct. The stereochemistry of this adduct is predominantly the 11S configuration.

-

DNA Distortion and Cellular Response: The formation of this bulky adduct causes a localized distortion of the DNA helix. This distortion is recognized by the cell's DNA repair machinery. The presence of the adduct can physically block the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription. This disruption triggers a cascade of cellular signaling events known as the DNA Damage Response (DDR).

Quantitative Data

| Parameter | Value | Reference |

| Binding Site | Minor groove of DNA | [2] |

| Covalent Linkage | N2 of Guanine | [2] |

| Preferred Sequence | 5'-Pu-G-Pu-3' | [2] |

| Adduct Stereochemistry | 11S |

Signaling Pathways

The formation of this compound-DNA adducts activates the DNA Damage Response (DDR) pathway. This complex signaling network is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.

Experimental Protocols

DNA Footprinting Assay for PBDs

This protocol is adapted from methods used to determine the DNA sequence specificity of pyrrolobenzodiazepines.

Objective: To identify the preferred DNA binding sequences of this compound.

Materials:

-

DNA fragment of interest (e.g., a specific gene promoter) labeled at one end with a radioactive or fluorescent tag.

-

This compound.

-

DNase I.

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂).

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen).

-

Phenol:chloroform:isoamyl alcohol (25:24:1).

-

Ethanol.

-

Loading buffer (e.g., formamide with tracking dyes).

-

Polyacrylamide gel for sequencing.

Procedure:

-

DNA Labeling: End-label the DNA fragment of interest using standard molecular biology techniques.

-

Binding Reaction: Incubate the labeled DNA with varying concentrations of this compound in a suitable binding buffer for a sufficient time to allow for covalent adduct formation (can range from hours to overnight).

-

DNase I Digestion: Add a pre-determined, limiting amount of DNase I to the binding reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

-

Reaction Termination: Stop the digestion by adding the stop solution.

-

DNA Purification: Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the DNA pellet in loading buffer, denature at 90°C, and run on a denaturing polyacrylamide sequencing gel.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The region where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without the drug.

2D NMR Spectroscopy of this compound-DNA Adducts

This protocol provides a general framework for the structural analysis of PBD-DNA adducts using 2D NMR.

Objective: To determine the three-dimensional structure of the this compound-DNA adduct in solution.

Materials:

-

Synthesized oligonucleotide with a known this compound binding site.

-

This compound.

-

NMR buffer (e.g., phosphate buffer in D₂O or H₂O/D₂O, with salt).

-

NMR tubes.

-

High-field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve the oligonucleotide in the NMR buffer. Add a stoichiometric amount of this compound and allow the reaction to proceed to completion. The final sample concentration should be in the millimolar range.

-

NMR Data Acquisition: Acquire a series of 2D NMR spectra at a suitable temperature. Key experiments include:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the sugar rings and nucleobases.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (e.g., all protons of a deoxyribose ring).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional structure.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software. The analysis involves:

-

Resonance Assignment: Assign all the proton resonances of both the DNA and the this compound in the complex.

-

NOE Cross-peak Integration: Integrate the volumes of the NOE cross-peaks to obtain distance restraints.

-

Structure Calculation: Use molecular modeling software to calculate the three-dimensional structure of the adduct based on the experimental distance and dihedral angle restraints.

-

Conclusion

This compound is a potent DNA alkylating agent with a well-defined mechanism of action that involves sequence-selective minor groove binding and covalent adduct formation with guanine. This leads to the activation of the DNA damage response pathway, culminating in cell cycle arrest and apoptosis. The detailed understanding of its interaction with DNA at the molecular level, facilitated by techniques such as DNA footprinting and NMR spectroscopy, is crucial for the rational design and optimization of this compound-based antibody-drug conjugates for cancer therapy.

References

- 1. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Tomaymycin DM from Streptomyces achromogenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a pyrrolobenzodiazepine (PBD) antibiotic with significant antitumor properties, is a natural product of the bacterium Streptomyces achromogenes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Tomaymycin, with a focus on the methodologies relevant to its derivative, Tomaymycin DM. The document details the historical context of its discovery, the biosynthetic pathway, and offers a compilation of experimental protocols for the fermentation of S. achromogenes, as well as the extraction and purification of Tomaymycin. Quantitative data from various studies are summarized to provide a comparative reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the key processes, adhering to specified formatting for clarity and utility in a research and development setting.

Discovery and Historical Context

Tomaymycin was first reported in 1972 by Arima and his colleagues, who isolated this novel antibiotic from the culture broth of Streptomyces achromogenes[1]. Their work laid the foundation for future research into its biological activities and biosynthesis. Tomaymycin belongs to the pyrrolo[2][3]benzodiazepine (PBD) class of antitumor antibiotics, which are known to exert their cytotoxic effects by covalently binding to the minor groove of DNA[4].

Alongside the active Tomaymycin, a biologically inactive analog, oxotomaymycin, was also identified as a product of the same fermentation process. The chemical instability of Tomaymycin and the challenges associated with its isolation from the fermentation broth were noted early on. In contrast, oxotomaymycin is more stable and easier to isolate, leading to the development of chemical processes to convert the inactive oxotomaymycin into the active Tomaymycin[3].

Biosynthesis of Tomaymycin in Streptomyces achromogenes

The production of Tomaymycin by Streptomyces achromogenes is orchestrated by a dedicated biosynthetic gene cluster (BGC). The identified tom gene cluster is responsible for the synthesis of the PBD core structure. A notable feature of the Tomaymycin BGC is the absence of any identifiable regulatory genes within the cluster itself, suggesting that its expression is likely controlled by global regulatory networks within the organism.

The biosynthetic pathway for the PBD ring system in the case of Tomaymycin involves the use of chorismate, a product of the shikimate pathway. Chorismate is then converted to anthranilic acid by an anthranilate synthetase. The key steps in the biosynthesis are outlined in the pathway diagram below.

Experimental Protocols

While specific protocols for "this compound" are not explicitly detailed in the literature, the methodologies for its parent compound, Tomaymycin, can be considered directly applicable. The following sections provide a detailed guide to the fermentation, extraction, and purification processes based on established methods for PBDs and other secondary metabolites from Streptomyces.

Fermentation of Streptomyces achromogenes

The production of Tomaymycin is achieved through submerged fermentation of S. achromogenes. The composition of the fermentation medium and the culture conditions are critical for obtaining a good yield of the target compound.

Table 1: Fermentation Parameters for Tomaymycin Production

| Parameter | Recommended Conditions | Notes |

| Producing Strain | Streptomyces achromogenes | |

| Seed Medium | Starch Casein Broth (SCB) or similar nutrient-rich medium | For inoculum development. |

| Production Medium | Glucose-based or other complex media | Optimization of carbon and nitrogen sources can enhance yield. |

| Incubation Time | 7-10 days | Production often occurs in the stationary phase of growth. |

| Temperature | 28-30 °C | Optimal for most Streptomyces species. |

| pH | 6.0 - 7.0 | Maintained for optimal growth and metabolite production. |

| Agitation | 180-200 rpm | To ensure adequate aeration and nutrient distribution. |

Protocol for Fermentation:

-

Inoculum Preparation: Aseptically inoculate a suitable seed medium with a spore suspension or a vegetative culture of S. achromogenes. Incubate for 2-3 days at 28-30 °C with shaking.

-

Production Culture: Transfer the seed culture to the production medium at a 5-10% (v/v) inoculation ratio.

-

Incubation: Incubate the production culture under the conditions specified in Table 1.

-

Monitoring: Monitor the fermentation process by measuring pH, cell growth, and Tomaymycin production through analytical methods like HPLC.

Extraction of Tomaymycin

Tomaymycin is extracted from the fermentation broth, typically after separating the mycelial biomass. Solvent extraction is the most common method employed.

Table 2: Extraction Parameters

| Parameter | Recommended Procedure | Notes |

| Biomass Separation | Centrifugation or filtration | To obtain the culture supernatant. |

| Extraction Solvent | Ethyl acetate | Other organic solvents like butanol can also be used. |

| pH of Supernatant | Neutral to slightly alkaline (pH 7-8) | To ensure Tomaymycin is in a non-ionized form. |

| Extraction Method | Liquid-liquid extraction | Repeated extractions (2-3 times) are recommended to maximize recovery. |

| Concentration | Rotary evaporation under reduced pressure | To obtain the crude extract. |

Protocol for Extraction:

-

Cell Removal: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction: Adjust the pH of the supernatant to 7-8 and extract with an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.

-

Pooling and Concentration: Collect the organic phase and repeat the extraction process on the aqueous phase 2-3 times. Pool the organic extracts and concentrate using a rotary evaporator to yield the crude Tomaymycin extract.

Purification of Tomaymycin

The crude extract is a complex mixture of metabolites, and chromatographic techniques are necessary to isolate and purify Tomaymycin.

Table 3: Purification Parameters

| Stage | Method | Stationary Phase | Mobile Phase |

| Initial Purification | Column Chromatography | Silica gel | A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol). |

| Final Purification | Preparative HPLC | C18 reverse-phase column | A gradient of acetonitrile and water. |

Protocol for Purification:

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a solvent gradient to separate the components based on polarity.

-

Fraction Analysis: Collect fractions and analyze them for the presence of Tomaymycin using thin-layer chromatography (TLC) or HPLC.

-

Preparative HPLC: Pool the fractions containing Tomaymycin and subject them to preparative reverse-phase HPLC for final purification.

-

Purity Confirmation: Confirm the purity of the final product using analytical HPLC and characterize its structure using spectroscopic methods such as mass spectrometry and NMR.

Quantitative Data

Quantitative data on Tomaymycin production can vary significantly depending on the strain, fermentation conditions, and analytical methods used. The following table summarizes representative data from the literature on PBD production by Streptomyces.

Table 4: Representative Yields of PBD Antibiotics

| Antibiotic | Producing Organism | Fermentation Scale | Reported Yield | Reference |

| Tomaymycin | S. achromogenes | Shake flask | Not explicitly quantified in initial reports | Arima et al., 1972 |

| Anthramycin | Streptomyces refuineus | Shake flask | ~10-20 mg/L | General literature |

| Sibromycin | Streptomyces sibiricus | Shake flask | ~5-15 mg/L | General literature |

Note: Specific yield data for Tomaymycin is scarce in publicly available literature. The yields provided for other PBDs are for comparative purposes.

Regulatory Considerations

As previously mentioned, the tom biosynthetic gene cluster in S. achromogenes does not appear to contain any dedicated regulatory genes. This suggests that the production of Tomaymycin is likely under the control of global regulatory systems that respond to nutritional and environmental cues. In many Streptomyces species, secondary metabolism is regulated by complex networks involving two-component systems, sigma factors, and small molecule effectors like gamma-butyrolactones. Further research is needed to elucidate the specific regulatory mechanisms governing Tomaymycin biosynthesis in S. achromogenes.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of Tomaymycin from Streptomyces achromogenes. While specific details for this compound are extrapolated from its parent compound, the provided protocols for fermentation, extraction, and purification offer a solid foundation for researchers in the field of natural product drug discovery and development. The biosynthetic pathway and workflow diagrams serve as valuable visual aids for understanding and implementing these complex processes. Further optimization of fermentation and purification protocols, along with a deeper understanding of the regulatory networks, will be crucial for improving the production yields of this potent antitumor agent.

References

- 1. Studies on tomaymycin, a new antibiotic. I. Isolation and properties of tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4427588A - Process for conversion of oxotomaymycin to tomaymycin - Google Patents [patents.google.com]

- 4. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of the Tomaymycin Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin is a member of the pyrrolobenzodiazepine (PBD) family of natural products, a class of potent antitumor antibiotics produced by various actinomycetes. These compounds exert their biological activity by binding covalently to the minor groove of DNA, leading to cytotoxicity. The unique tricyclic scaffold of Tomaymycin, comprising a pyrrole ring fused to a benzodiazepine system, has garnered significant interest from the scientific community for the development of novel anticancer agents and antibody-drug conjugates (ADCs). Understanding the intricate biosynthetic pathway of the Tomaymycin scaffold is paramount for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the Tomaymycin biosynthetic pathway, detailing the enzymatic machinery, precursor molecules, and key chemical transformations. It also includes available quantitative data, detailed experimental protocols for key analytical techniques, and visual diagrams to facilitate a deeper understanding of this complex biological process.

The Tomaymycin Biosynthetic Gene Cluster

The genetic blueprint for Tomaymycin biosynthesis is encoded within a dedicated gene cluster in Streptomyces achromogenes. This cluster, referred to as the tom cluster, harbors all the necessary genes for the synthesis of the PBD core, including enzymes for precursor supply, scaffold assembly, and tailoring modifications. The core of the biosynthetic machinery involves a multi-modular nonribosomal peptide synthetase (NRPS) system that orchestrates the condensation of two primary precursors: a substituted anthranilate moiety and a modified proline derivative.

Biosynthesis of the Precursor Moieties

The construction of the Tomaymycin scaffold begins with the independent synthesis of its two key building blocks: 4-hydroxy-5-methoxyanthranilic acid and 4-ethylidene-tetrahydropyrrole-2-carboxylic acid.

Biosynthesis of the Anthranilate Moiety

Unlike other PBDs such as sibiromycin, which derive their anthranilate moiety from the degradation of L-tryptophan, the anthranilate precursor of Tomaymycin is synthesized from chorismate, an intermediate of the shikimate pathway. This distinct pathway is a key characteristic of Tomaymycin biosynthesis. The proposed enzymatic cascade is as follows:

-

Chorismate to Anthranilic Acid: The initial steps are catalyzed by enzymes encoded within the tom cluster, including a putative 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (TomC) and two copies of anthranilate synthase (TomD and TomP), which convert chorismate to anthranilic acid.

-

Hydroxylation and Methylation: Subsequent modifications involve a series of hydroxylation and methylation reactions to yield 4-hydroxy-5-methoxyanthranilic acid. These transformations are catalyzed by monooxygenases and methyltransferases also encoded within the tom cluster.

Biosynthesis of the Pyrrole Moiety

The 4-ethylidene-tetrahydropyrrole-2-carboxylic acid component originates from the amino acid L-tyrosine. The biosynthetic route involves several enzymatic steps:

-

Hydroxylation and Ring Cleavage: L-tyrosine is first hydroxylated to L-DOPA, which then undergoes extradiol cleavage.

-

Cyclization and Further Modifications: The resulting product is cyclized to form a dihydropyrrole intermediate. A key enzyme in this part of the pathway is TomN, a tautomerase that catalyzes the isomerization of an exocyclic double bond.

Assembly of the Tomaymycin Scaffold by Nonribosomal Peptide Synthetase (NRPS)

The final assembly of the Tomaymycin scaffold is carried out by a two-module NRPS system, encoded by the tomA and tomB genes. This enzymatic assembly line catalyzes the condensation of the two precursor moieties in a stepwise manner:

-

Module 1 (TomA): The first module is responsible for the activation of the anthranilate precursor. Its adenylation (A) domain specifically recognizes and activates 4-hydroxy-5-methoxyanthranilic acid, which is then tethered to the peptidyl carrier protein (PCP) domain.

-

Module 2 (TomB): The second module activates the pyrrole precursor, 4-ethylidene-tetrahydropyrrole-2-carboxylic acid, and loads it onto its own PCP domain.

-

Condensation and Cyclization: The condensation (C) domain of the second module catalyzes the formation of a peptide bond between the two activated precursors. Subsequent cyclization and release from the NRPS enzyme, likely involving a terminal thioesterase (TE) or a reductase domain, yields the PBD scaffold.

Quantitative Data on Biosynthetic Enzymes

While the functions of many enzymes in the Tomaymycin pathway have been proposed based on genetic and bioinformatic analyses, detailed kinetic characterization is still limited. The most well-studied enzyme is TomN, a tautomerase involved in the biosynthesis of the pyrrole moiety.

| Enzyme | Substrate(s) | Product(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| TomN | 2-hydroxymuconate | 2-oxo-3-hexenedioate | 1.1 ± 0.1 | 50 ± 10 | 2.2 x 10⁴ |

Note: The kinetic parameters for TomN were determined using an analogue substrate, 2-hydroxymuconate, as the native substrate was not available.

Experimental Protocols

The elucidation of the Tomaymycin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Inactivation by PCR-Targeting (REDIRECT Technology)

This protocol describes the targeted inactivation of a gene within the tom cluster in Streptomyces achromogenes to investigate its function.

Materials:

-

E. coli BW25113/pIJ790 containing the target cosmid

-

PCR primers with 39-nucleotide extensions homologous to the target gene flanking region

-

Disruption cassette (e.g., apramycin resistance gene, apr) from pIJ773

-

Electrocompetent E. coli DH5α cells

-

Streptomyces achromogenes

-

Appropriate antibiotics (apramycin, kanamycin, nalidixic acid)

-

Standard molecular biology reagents and equipment for PCR, electroporation, and bacterial culture.

Procedure:

-

Primer Design: Design forward and reverse primers with 5' extensions of 39 nucleotides that are homologous to the regions immediately upstream and downstream of the gene to be deleted. The 3' ends of the primers should be complementary to the disruption cassette template (pIJ773).

-

PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and pIJ773 as a template to amplify the apramycin resistance cassette flanked by the homologous regions.

-

Purification of the PCR Product: Purify the PCR product using a standard PCR purification kit.

-

Electroporation into E. coli: Electroporate the purified PCR product into electrocompetent E. coli BW25113/pIJ790 cells carrying the target cosmid and the λ Red recombination system. Plate the transformed cells on LB agar containing apramycin and kanamycin to select for cointegrates.

-

Identification of Recombinant Cosmids: Isolate cosmid DNA from the resulting colonies and confirm the correct gene replacement by restriction digestion and PCR analysis.

-

Intergeneric Conjugation: Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to Streptomyces achromogenes via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants on a medium containing apramycin and nalidixic acid (to counter-select E. coli).

-

Verification of Gene Knockout: Confirm the double-crossover event and the desired gene deletion in the Streptomyces mutant by PCR and Southern blot analysis.

-

Phenotypic Analysis: Analyze the mutant strain for the loss of Tomaymycin production using techniques such as HPLC and bioassays.

In Vitro Assay for NRPS Adenylation Domain Activity

This protocol is a general method to determine the substrate specificity of an NRPS adenylation (A) domain.

Materials:

-

Purified A-domain protein

-

ATP

-

pyrophosphatase

-

Malachite green reagent

-

Various amino acid substrates

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well microplate, set up reactions containing the reaction buffer, a specific amino acid substrate, ATP, pyrophosphatase, and the purified A-domain protein. Include controls without the enzyme and without the amino acid substrate.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

-

Quenching and Color Development: Stop the reaction by adding the malachite green reagent, which forms a colored complex with the free phosphate released from pyrophosphate hydrolysis.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. The activity of the A-domain with different amino acid substrates can then be compared to determine its substrate specificity.

Precursor Feeding Studies with Radiolabeled Compounds

This protocol describes the use of radiolabeled precursors to trace their incorporation into the Tomaymycin molecule.

Materials:

-

Culture of Streptomyces achromogenes

-

Radiolabeled precursor (e.g., [¹⁴C]-L-tyrosine or [¹⁴C]-anthranilic acid)

-

Production medium for Tomaymycin

-

Scintillation counter

-

HPLC system with a radioactivity detector

-

Standard analytical reagents for extraction and purification.

Procedure:

-

Cultivation: Grow Streptomyces achromogenes in a suitable production medium to the mid-logarithmic phase of growth.

-

Addition of Radiolabeled Precursor: Add a known amount of the radiolabeled precursor to the culture.

-

Incubation: Continue the incubation for a period that allows for the production of Tomaymycin.

-

Extraction: At the end of the incubation period, harvest the culture broth and extract the secondary metabolites using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification and Analysis: Separate the components of the extract using HPLC. Collect fractions corresponding to the Tomaymycin peak.

-

Radioactivity Measurement: Measure the radioactivity in the Tomaymycin-containing fractions using a scintillation counter.

-

Determination of Incorporation: Calculate the percentage of incorporation of the radiolabeled precursor into the Tomaymycin molecule. This provides direct evidence for the precursor-product relationship.

Visualizing the Biosynthetic Pathway and Experimental Workflows

To further clarify the complex processes described, the following diagrams have been generated using Graphviz.

Caption: Proposed biosynthetic pathway of the Tomaymycin scaffold.

Caption: Experimental workflow for gene functional analysis.

Conclusion

The biosynthesis of the Tomaymycin scaffold is a complex and fascinating process that involves the coordinated action of a multitude of enzymes. The pathway is notable for its unique sourcing of the anthranilate precursor from the shikimate pathway and the intricate modifications that lead to the final pyrrolobenzodiazepine core. While significant progress has been made in identifying the biosynthetic gene cluster and proposing the functions of the encoded enzymes, further biochemical characterization is needed to fully understand the catalytic mechanisms and kinetics of each step. The detailed experimental protocols and visual diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and engineer the Tomaymycin biosynthetic pathway for the development of novel and improved anticancer therapeutics.

An In-depth Technical Guide to the Structural Elucidation of Tomaymycin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Tomaymycin and its derivatives, a class of potent pyrrolobenzodiazepine (PBD) antitumor antibiotics. This document details the key experimental techniques, quantitative data, and biological pathways associated with these compounds, offering valuable insights for researchers in medicinal chemistry, pharmacology, and drug discovery.

Tomaymycin, produced by the bacterium Streptomyces achromogenes, exerts its biological activity by binding to the minor groove of DNA and alkylating the N2 position of guanine.[1][2] This covalent modification of DNA is central to its cytotoxic effects. The structural elucidation of Tomaymycin and its synthetic derivatives is crucial for understanding their mechanism of action and for the rational design of new, more effective anticancer agents.

Core Structure and Physicochemical Properties

Tomaymycin is a member of the pyrrolo[3][4]benzodiazepine family, characterized by a tricyclic system.[2] The core structure features an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring.

Table 1: Physicochemical Properties of Tomaymycin

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₄ | |

| Molecular Weight | 304.34 g/mol | |

| IUPAC Name | (8E,11aS)-8-ethylidene-7-hydroxy-6,11-dimethoxy-5,10,11,11a-tetrahydro-1H-pyrrolo[2,1-c]benzodiazepin-5-one | N/A |

| Appearance | Colorless platelets (as a methanol complex) | |

| Melting Point | 145-146°C (methanol complex) | |

| Optical Rotation | [α]²⁰D +423° (c 0.5, pyridine) |

Spectroscopic and Spectrometric Analysis

The structural elucidation of Tomaymycin and its derivatives relies heavily on a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of Tomaymycin in solution, both in its free form and when bound to DNA. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed to determine the connectivity of atoms and the spatial proximity of protons.

Table 2: Representative ¹H NMR Chemical Shifts for Pyrrolobenzodiazepine Core

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H11 | ~4.5 - 5.5 | m | |

| H11a | ~3.5 - 4.5 | m | |

| Aromatic Protons | ~6.5 - 7.5 | m | |

| Methoxy Protons | ~3.8 - 4.0 | s |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and specific derivative. The data presented are approximate ranges based on published spectra of PBD compounds.

Table 3: Representative ¹³C NMR Chemical Shifts for Pyrrolobenzodiazepine Core

| Carbon | Chemical Shift (δ, ppm) |

| C11 (carbinolamine) | ~80 - 95 |

| C11a | ~50 - 60 |

| Aromatic Carbons | ~110 - 150 |

| Carbonyl Carbon | ~165 - 175 |

| Methoxy Carbons | ~55 - 60 |

Note: These are typical chemical shift ranges for the PBD scaffold and may vary for specific Tomaymycin derivatives.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Tomaymycin and its derivatives and to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the structure of the molecule.

Table 4: Predicted Key Mass Spectrometric Fragments for Tomaymycin

| m/z (Proposed) | Fragment Lost | Description |

| [M+H]⁺ | - | Protonated molecular ion |

| [M-H₂O+H]⁺ | H₂O | Loss of water from the carbinolamine |

| [M-CH₃OH+H]⁺ | CH₃OH | Loss of methanol |

| Further Fragments | Various | Cleavage of the ethylidene side chain and fragmentation of the PBD core |

Note: The specific fragmentation pattern can be influenced by the ionization method and collision energy.

X-ray Crystallography

While a crystal structure of Tomaymycin itself is not publicly available in the Protein Data Bank (PDB), X-ray crystallography has been successfully used to determine the three-dimensional structures of related pyrrolobenzodiazepine-DNA adducts. These structures provide critical insights into the binding mode of PBDs in the minor groove of DNA, revealing the precise atomic interactions that contribute to their sequence-specific recognition and covalent binding.

DNA Binding and Biological Activity

The antitumor activity of Tomaymycin and its derivatives is directly linked to their ability to bind to DNA and form a covalent adduct with guanine bases.

Quantitative Analysis of DNA Binding

The affinity and sequence selectivity of Tomaymycin-DNA interactions can be quantified using various biophysical techniques, including thermal denaturation studies. The change in the melting temperature (ΔTm) of a DNA duplex upon ligand binding provides a measure of the stabilization of the DNA structure.

Table 5: DNA Thermal Denaturation Data for Tomaymycin and Related PBDs

| Compound | ΔTm (°C) | Reference |

| Tomaymycin | 2.6 | |

| Anthramycin | 13.0 | |

| Sibiromycin | 16.3 | |

| Nor-tomaymycin Dimer (D1) | ~19.7 (for mono-adduct) | |

| SJG-136 (PBD Dimer) | ~20.4 (for mono-adduct) |

Note: ΔTm values can vary depending on the DNA sequence and experimental conditions.

Mechanism of Action: DNA Alkylation and Cellular Response

Tomaymycin alkylates the N2 position of guanine in the minor groove of DNA, with a preference for 5'-Pu-G-Pu sequences. This covalent adduct distorts the DNA helix and can block the progression of DNA and RNA polymerases, leading to the inhibition of replication and transcription. The cellular response to Tomaymycin-induced DNA damage involves the activation of DNA damage response (DDR) pathways, which can ultimately lead to cell cycle arrest and apoptosis.

Experimental Protocols

This section provides generalized methodologies for the key experiments used in the structural elucidation of Tomaymycin and its derivatives.

NMR Spectroscopy of Tomaymycin-DNA Adducts

Objective: To determine the structure of the covalent adduct formed between Tomaymycin and a target DNA oligonucleotide.

Protocol:

-

Sample Preparation:

-

Synthesize and purify the desired DNA oligonucleotide (e.g., a self-complementary sequence containing a G-C rich region).

-

Dissolve the oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl in 99.9% D₂O).

-

Add a stoichiometric amount of Tomaymycin or its derivative to the DNA solution.

-

Anneal the DNA duplex by heating to 90°C and slowly cooling to room temperature.

-

-

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Perform two-dimensional NMR experiments, such as:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons and establish through-bond connectivities.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å) and determine the three-dimensional structure of the adduct.

-

-

-

Data Analysis:

-

Assign the proton resonances of both the DNA and the Tomaymycin moiety.

-

Analyze the NOE cross-peaks to determine the orientation of Tomaymycin in the DNA minor groove and the stereochemistry of the covalent linkage.

-

Mass Spectrometry of Tomaymycin Derivatives

Objective: To confirm the molecular weight and elucidate the fragmentation pattern of a Tomaymycin derivative.

Protocol:

-

Sample Preparation:

-

Dissolve the purified Tomaymycin derivative in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).

-

Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Determine the elemental composition from the accurate mass of the molecular ion.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose a fragmentation pathway consistent with the known structure of pyrrolobenzodiazepines.

-

Visualizations

Experimental Workflow for Structural Elucidation

Caption: A generalized workflow for the synthesis, purification, structural elucidation, and biological evaluation of Tomaymycin derivatives.

Tomaymycin Binding to DNA Minor Groove

Caption: Schematic of Tomaymycin binding in the minor groove of DNA and forming a covalent bond with a guanine base.

Biosynthesis of Tomaymycin Core Structure

Caption: A simplified proposed biosynthetic pathway for the formation of the Tomaymycin scaffold from chorismate and tyrosine precursors.

DNA Damage Response Pathway

Caption: A representative signaling pathway for the cellular response to Tomaymycin-induced DNA damage, leading to cell cycle arrest or apoptosis.

References

- 1. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AU2008281439B2 - Cytotoxic agents comprising new tomaymycin derivatives and their therapeutic use - Google Patents [patents.google.com]

- 3. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Early Studies on the Cytotoxicity of Tomaymycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin, a pyrrolo[1][]benzodiazepine (PBD) antitumor antibiotic isolated from Streptomyces achromogenes, emerged in the early 1970s as a potent cytotoxic agent. Its unique structure and mechanism of action, centered on the covalent bonding to the minor groove of DNA, garnered significant interest within the scientific community. This technical guide provides an in-depth analysis of the foundational studies that first characterized the cytotoxic properties of Tomaymycin, offering a detailed look at the quantitative data, experimental methodologies, and the initial understanding of its mechanism of action.

Quantitative Cytotoxicity Data

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Leukemia | Leukemia | 3.7 | [3] |

| Plasmacytoma | Plasmacytoma | 1.8 | [3] |

| Ovarian Cancer | Ovarian Cancer | 0.13 | [3] |

Mechanism of Action: DNA as the Primary Target

From the outset, research indicated that Tomaymycin's cytotoxic effects stemmed from its interaction with DNA. Early studies proposed, and later confirmed, that Tomaymycin, like other PBDs such as anthramycin and sibiromycin, binds covalently to the N2 position of guanine bases within the minor groove of DNA. This interaction is not random, showing a preference for 5'-Pu-G-Pu sequences.

The binding of Tomaymycin to DNA was shown to induce conformational changes in the DNA structure, including bending and a narrowing of the minor groove. This distortion is believed to interfere with essential cellular processes that rely on DNA as a template, such as replication and transcription, ultimately leading to cell death.

Signaling Pathway of Tomaymycin-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism of action based on early findings.

Experimental Protocols

The foundational studies on Tomaymycin's cytotoxicity relied on the established methodologies of the 1970s for assessing cell viability and the effects of compounds on macromolecular synthesis. While the original papers often provide less detail than modern publications, the general approaches can be reconstructed.

In Vitro Cytotoxicity Assays

Early assessments of cytotoxicity likely involved methods such as dye exclusion or the measurement of inhibition of cell growth over time. A typical experimental workflow would have been as follows:

Key Methodological Details:

-

Cell Lines: Early studies frequently utilized murine leukemia cell lines, such as L1210, which were standard models for anticancer drug screening at the time.

-

Assay Principle: The most common method for assessing cytotoxicity was likely the Trypan Blue exclusion assay. In this method, viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. Cell counting would be performed using a hemocytometer.

-

Incubation Conditions: Cells would have been incubated with varying concentrations of Tomaymycin for a defined period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).

Macromolecular Synthesis Inhibition Assays

To elucidate the mechanism of action, early researchers investigated the effect of Tomaymycin on the synthesis of DNA, RNA, and proteins. These experiments typically involved the use of radiolabeled precursors.

Experimental Protocol:

-

Cell Culture: Cancer cell lines were cultured as described above.

-

Pre-incubation: Cells were pre-incubated with various concentrations of Tomaymycin for a short period.

-

Radiolabeling: Radiolabeled precursors were added to the culture medium.

-

For DNA synthesis: ³H-thymidine

-

For RNA synthesis: ³H-uridine

-

For protein synthesis: ³H-leucine or ¹⁴C-leucine

-

-

Incubation: The cells were incubated for a further period to allow for the incorporation of the radiolabels into newly synthesized macromolecules.

-

Harvesting and Precipitation: The cells were harvested, and the macromolecules were precipitated using an acid (e.g., trichloroacetic acid, TCA).

-

Quantification: The amount of radioactivity incorporated into the acid-insoluble fraction was measured using a scintillation counter. The results would be expressed as a percentage of the control (untreated cells).

Early studies on bacterial systems, such as Bacillus subtilis, also employed these techniques to demonstrate that Tomaymycin preferentially inhibited DNA synthesis over RNA and protein synthesis.

Conclusion

The early investigations into the cytotoxicity of Tomaymycin laid a crucial foundation for its development as a potent antitumor agent. These studies, conducted with the methodologies available in the 1970s, successfully identified its high potency, its primary molecular target (DNA), and its mechanism of action involving covalent binding to the minor groove. While the quantitative data from the initial publications are sparse in modern literature, the qualitative findings and the mechanistic insights from these pioneering studies have guided decades of subsequent research into the therapeutic potential of Tomaymycin and other PBD antibiotics.

References

The Evolution of Pyrrolobenzodiazepines: From Soil Bacteria to Targeted Cancer Therapy

An In-depth Technical Guide on the History and Application of Pyrrolobenzodiazepine Antibiotics in Oncology

For Researchers, Scientists, and Drug Development Professionals

The story of pyrrolobenzodiazepines (PBDs) in cancer research is a compelling narrative of harnessing nature's potent chemistry to develop highly targeted and effective anti-cancer agents. From their discovery as natural products synthesized by soil-dwelling bacteria to their current role as warheads in sophisticated antibody-drug conjugates (ADCs), PBDs represent a significant advancement in precision oncology. This technical guide provides a comprehensive overview of their history, mechanism of action, development into clinical candidates, and the experimental methodologies that have underpinned this journey.

Discovery and Early Development

The history of PBDs begins in 1965 with the discovery of anthramycin, the first PBD antitumor antibiotic, produced by Streptomyces refuineus.[1][2][3] These compounds are characterized by a unique tricyclic aromatic system, which gives them a three-dimensional shape ideal for fitting into the minor groove of DNA.[3][4] Early research focused on these natural PBD monomers, which, while demonstrating significant antitumor properties, also presented challenges in terms of toxicity and specificity.

Mechanism of Action: DNA Cross-linking and Cell Death

PBDs exert their cytotoxic effects through a precise mechanism of action. They are sequence-selective DNA alkylating agents that bind to the minor groove of DNA, with a preference for 5'-purine-guanine-purine sequences. The key to their activity lies in the formation of a covalent bond between the PBD and the C2-amino group of a guanine base.

The development of synthetic PBD dimers, where two PBD units are linked together, was a pivotal moment in their history. These dimers are capable of forming DNA interstrand cross-links, effectively clamping the two strands of DNA together. This action blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). A significant advantage of this mechanism is that it does not distort the DNA helix, which may help in circumventing the common phenomenon of emergent drug resistance.

The cellular response to PBD-induced DNA damage involves the activation of the DNA damage response (DDR) pathway. Key sensing protein kinases such as ATM, ATR, and DNA-PK are activated, which in turn phosphorylate downstream checkpoint kinases like Chk1 and Chk2, leading to cell cycle arrest. If the DNA damage is too extensive for repair, the apoptotic cascade is initiated.

References

Unveiling the Genetic Blueprint of Tomaymycin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the organisms responsible for producing Tomaymycin, a potent antitumor and antibiotic agent, with a core focus on their genomic analysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biosynthetic machinery of Tomaymycin, offering detailed experimental protocols and a comprehensive breakdown of the genetic components involved.

Tomaymycin-Producing Organisms: The Primary Source

The principal microorganism identified to produce Tomaymycin is the bacterium Streptomyces achromogenes[1][2]. This Gram-positive bacterium, belonging to the actinomycetes, is a rich source of various secondary metabolites, including the pyrrolo[1][3]benzodiazepine (PBD) antibiotic, Tomaymycin[4]. While S. achromogenes is the most cited producer, the broader family of Streptomyces is renowned for its production of a wide array of antibiotics and other bioactive compounds.

Genomic Analysis of the Tomaymycin Biosynthetic Gene Cluster

The biosynthesis of Tomaymycin is orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC) within the genome of Streptomyces achromogenes. The Tomaymycin BGC was first cloned and characterized by Li et al. (2009), and its sequence has been deposited in GenBank under the accession number FJ768957. The cluster spans approximately 26 kilobases and contains 17 open reading frames (ORFs) designated as tomA through tomQ.

The Tomaymycin Biosynthetic Gene Cluster (BGC) of Streptomyces achromogenes

The following table provides a comprehensive overview of the genes within the Tomaymycin BGC and their putative functions based on sequence homology and experimental evidence.

| Gene Name | Protein Product (Size in Amino Acids) | Proposed Function |

| tomA | Nonribosomal peptide synthetase (NRPS) (614 aa) | Involved in the activation and incorporation of the anthranilate moiety. |

| tomB | Nonribosomal peptide synthetase (NRPS) (1542 aa) | Involved in the activation and modification of the pyrrole precursor. |

| tomC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (406 aa) | Catalyzes the first step of the shikimate pathway to increase chorismate supply. |

| tomD | Anthranilate synthase component II (677 aa) | Part of the anthranilate synthase complex, converting chorismate to anthranilate. |

| tomE | 4-hydroxy-3-methyl-2-butenyl diphosphate reductase-like protein (330 aa) | Putative role in the modification of the pyrrole precursor. |

| tomF | Phenol-2-monooxygenase, oxygenase component (533 aa) | Likely involved in the hydroxylation of the anthranilate ring. |

| tomG | O-methyltransferase (258 aa) | Catalyzes the methylation of a hydroxyl group on the anthranilate moiety. |

| tomH | Acyl-CoA dehydrogenase-like protein (401 aa) | Putative role in the biosynthesis of the ethylidene side chain. |

| tomI | Enoyl-CoA hydratase/isomerase family protein (271 aa) | Putative role in the biosynthesis of the ethylidene side chain. |

| tomJ | 3-hydroxyacyl-CoA dehydrogenase-like protein (267 aa) | Putative role in the biosynthesis of the ethylidene side chain. |

| tomK | Acetyl-CoA acetyltransferase-like protein (394 aa) | Putative role in the biosynthesis of the ethylidene side chain. |

| tomL | Acyl carrier protein (ACP) (88 aa) | Involved in the biosynthesis of the pyrrole precursor. |

| tomM | UvrA-like ABC transporter ATPase (783 aa) | Putative drug resistance pump, conferring self-resistance to Tomaymycin. |

| tomN | 4-oxalocrotonate tautomerase-like protein (66 aa) | Function in Tomaymycin biosynthesis is not yet fully understood. |

| tomO | Salicylyl-CoA 5-hydroxylase (394 aa) | Catalyzes the 5-hydroxylation of an anthranilate intermediate. |

| tomP | Anthranilate synthase component I (637 aa) | Part of the anthranilate synthase complex, converting chorismate to anthranilate. |

| tomQ | FAD-dependent oxidoreductase (482 aa) | Putative role in the modification of the benzodiazepine ring. |

Experimental Protocols for Genomic Analysis

This section outlines the key experimental procedures for the genomic analysis of Tomaymycin-producing organisms.

Genomic DNA Extraction from Streptomyces achromogenes

High-quality genomic DNA is a prerequisite for genomic library construction and sequencing. The following protocol is a general method for extracting genomic DNA from Streptomyces.

-

Culture Growth and Mycelia Collection: Inoculate S. achromogenes in a suitable liquid medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking for 2-4 days until sufficient mycelial growth is achieved. Harvest the mycelia by centrifugation.

-

Cell Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme to degrade the bacterial cell wall. Incubation at 37°C is typically required. For some Streptomyces strains, additional enzymes like achromopeptidase may enhance lysis.

-

Protein and RNA Removal: Add Proteinase K and SDS to the lysate to denature and digest proteins. Subsequently, treat with RNase A to remove RNA contamination.

-

DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to remove proteins and other cellular debris.

-

DNA Precipitation: Precipitate the genomic DNA from the aqueous phase by adding isopropanol or ethanol.

-

Washing and Resuspension: Wash the DNA pellet with 70% ethanol to remove residual salts and resuspend the purified DNA in a suitable buffer (e.g., TE buffer).

Construction and Screening of a Cosmid Library

A cosmid library is essential for cloning large DNA fragments, such as the entire Tomaymycin BGC.

-

Partial Digestion of Genomic DNA: Partially digest the high-molecular-weight genomic DNA with a restriction enzyme (e.g., Sau3AI) to generate fragments in the desired size range for the cosmid vector (typically 35-45 kb).

-

Size Selection of DNA Fragments: Separate the digested DNA fragments by agarose gel electrophoresis or sucrose gradient centrifugation to select for fragments of the appropriate size.

-

Ligation into Cosmid Vector: Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., pOJ446) that has been linearized with a compatible restriction enzyme (e.g., BamHI) and dephosphorylated.

-

In Vitro Packaging and Transduction: Package the ligation mixture into lambda phage particles using a commercial in vitro packaging extract. Transduce an appropriate E. coli host strain with the packaged cosmids.

-

Library Screening: Plate the transduced E. coli on selective media. Screen the resulting cosmid library for clones containing the Tomaymycin BGC using a labeled DNA probe derived from a known gene within the cluster (e.g., a conserved region of an NRPS gene).

DNA Sequencing and Bioinformatics Analysis

-

Sequencing: Sequence the positive cosmid clones using a shotgun sequencing approach followed by primer walking to close any gaps and ensure a continuous, high-quality sequence of the entire BGC.

-

Gene Prediction and Annotation: Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify the boundaries of the BGC, predict the ORFs, and annotate their putative functions based on homology to known genes in public databases.

-

Comparative Genomics: Compare the Tomaymycin BGC with other known PBD biosynthetic gene clusters to identify conserved and unique genes, providing insights into the evolution of these pathways.

Biosynthetic Pathway of Tomaymycin

The biosynthesis of Tomaymycin involves two main pathways that converge to form the final PBD structure: the formation of the 4-hydroxy-5-methoxyanthranilic acid moiety and the biosynthesis of the 4-ethylidene-tetrahydropyrrole-2-carboxylic acid moiety.

Caption: Proposed biosynthetic pathway of Tomaymycin.

Conclusion

The genomic analysis of Streptomyces achromogenes has provided significant insights into the biosynthesis of Tomaymycin. The detailed characterization of the tom gene cluster not only elucidates the enzymatic steps involved in its formation but also opens avenues for synthetic biology and bioengineering approaches to produce novel PBD derivatives with potentially improved therapeutic properties. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore and exploit the biosynthetic potential of this important class of natural products.

References

- 1. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. Antibiotics produced by Streptomyces | The Brazilian Journal of Infectious Diseases [bjid.org.br]

Literature review on the antitumor activity of Tomaymycin.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) class, has been a subject of scientific inquiry due to its significant cytotoxicity against various cancer cell lines.[1][3] Isolated from Streptomyces achromogenes, Tomaymycin exerts its biological activity through a unique mechanism of action, primarily involving the alkylation of DNA.[4] This technical guide provides an in-depth literature review of the antitumor activity of Tomaymycin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. While Tomaymycin itself has shown promise, its inherent toxicity has spurred the development of numerous analogs and derivatives aimed at improving its therapeutic index.

Mechanism of Action: DNA Alkylation and Downstream Signaling

Tomaymycin's primary mode of action is the covalent binding to the N2 position of guanine in the minor groove of DNA. This interaction forms a stable adduct that distorts the DNA helix, leading to the inhibition of DNA replication and transcription, ultimately triggering cell death. The formation of this DNA adduct is believed to initiate a DNA damage response (DDR) cascade.

Caption: Proposed signaling pathway following Tomaymycin-induced DNA damage.

While direct evidence for Tomaymycin's activation of the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases is still under investigation, it is hypothesized that the resulting DNA lesions, particularly replication fork stalling and potential double-strand breaks (DSBs), would trigger these key DDR kinases. Activation of ATR and ATM would then lead to the phosphorylation of downstream checkpoint kinases CHK1 and CHK2, respectively, culminating in cell cycle arrest to allow for DNA repair or, if the damage is too severe, the induction of apoptosis.

In Vitro Antitumor Activity

Tomaymycin has demonstrated potent cytotoxic effects against a range of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Leukemia | Leukemia | 3.7 | |

| Plasmacytoma | Myeloma | 1.8 | |

| Ovarian Cancer | Ovarian Cancer | 0.13 |

Nor-Tomaymycin Derivatives:

| Compound | B16F10 (Melanoma) IC50 (nM) | CT26 (Colon Carcinoma) IC50 (nM) | MDA-MB231 (Breast Carcinoma) IC50 (nM) |

| MbA | 272-570 | 272-570 | 272-570 |

| M1 | 74 | - | - |

| M4 | 110 | - | - |

| D1 | 310 | 480 | 5500 |

| D4 | 260-324 | 260-324 | 260-324 |

Note: Data for nor-tomaymycin derivatives is from a study on synthetic analogs and is provided for comparative purposes.

In Vivo Antitumor Activity

| Tumor Model | Animal Model | Route of Administration | Activity Noted | Reference |

| Leukemia L1210 | Mice | Intraperitoneal | Antitumor Activity | |

| Leukemia P388 | Mice | Intraperitoneal | Antitumor Activity | |

| Sarcoma 180 | Mice | Intraperitoneal | Antitumor Activity | |

| Ehrlich Carcinoma | Mice | Intraperitoneal | Antitumor Activity |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the antitumor activity of Tomaymycin, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Caption: A typical workflow for an MTT-based cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Tomaymycin or its analogs. Control wells receive the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (typically 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

References

- 1. Studies on tomaymycin. III. Synthesis and antitumor activity of tomaymycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for mitomycin C and mitomycin A analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

The Diazepine Ring: Linchpin of Tomaymycin's DNA-Targeted Cytotoxicity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tomaymycin, a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) family, exerts its cytotoxic effects through a sequence-selective covalent binding to the minor groove of DNA. This interaction initiates a cascade of cellular events, ultimately leading to apoptosis. At the heart of Tomaymycin's biological activity lies its tricyclic core, in which the central seven-membered diazepine ring plays a pivotal and indispensable role. This technical guide provides a comprehensive analysis of the diazepine ring's contribution to Tomaymycin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Introduction: The Pyrrolobenzodiazepine Scaffold

The PBDs are a class of naturally occurring and synthetic compounds characterized by a common tricyclic A-B-C ring system, comprising an aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring. The unique three-dimensional, right-handed twisted shape of the PBD scaffold allows it to fit snugly within the minor groove of DNA.[3] Tomaymycin, produced by Streptomyces achromogenes, is a prominent member of this family, demonstrating significant cytotoxicity against various cancer cell lines.

The biological activity of PBDs is intrinsically linked to their ability to form a covalent adduct with the exocyclic C2-amino group of a guanine base in DNA. This covalent interaction is mediated by an electrophilic imine or a carbinolamine/carbinolamine methyl ether equivalent at the N10-C11 position, which is a key feature of the diazepine ring.

The Crucial Role of the Diazepine Ring in Tomaymycin's Activity

The diazepine (B) ring of Tomaymycin is not merely a structural linker but is the chemical epicenter of its DNA-alkylating activity. Its significance can be dissected into several key aspects:

-

Housing the Electrophilic Warhead: The diazepine ring contains the N10=C11 imine moiety (or its carbinolamine precursor), which is the electrophilic center responsible for the covalent reaction with the nucleophilic N2 of guanine. The formation of this covalent bond is the critical step in the formation of the Tomaymycin-DNA adduct.

-

Conformational Rigidity and DNA Fit: The seven-membered diazepine ring contributes to the overall conformational rigidity and the characteristic right-handed twist of the Tomaymycin molecule. This specific conformation is essential for its isohelical fit into the DNA minor groove, a prerequisite for the subsequent covalent reaction.

-

Modulation of Reactivity: While modifications to the A and C rings of the PBD scaffold have been extensively studied to modulate DNA sequence selectivity and potency, the diazepine ring is a less frequent target for modification due to its critical role. However, subtle changes, such as the saturation of the N10-C11 bond, lead to a complete loss of cytotoxic activity, underscoring the importance of the electrophilic center.

Quantitative Analysis of Tomaymycin and Analog Activity

The biological activity of Tomaymycin and its analogs is typically quantified through cytotoxicity assays and DNA binding studies. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Cytotoxicity of Tomaymycin

| Cell Line | IC50 (nM) | Reference |

| Leukemia | 3.7 | |

| Plasmacytoma | 1.8 | |

| Ovarian Cancer | 0.13 |

Table 2: DNA Thermal Denaturation Studies of PBD Monomers and Dimers

DNA thermal denaturation studies measure the increase in the melting temperature (ΔTm) of a DNA duplex upon ligand binding, which is indicative of the stabilization of the duplex and the binding affinity of the compound.

| Compound | DNA Sequence | ΔTm (°C) | Reference |

| Nor-tomaymycin Monomer (M1) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Weak binding | |

| Nor-tomaymycin Dimer (D1) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Significant increase, consistent with cross-linking | |

| SJG-136 (PBD Dimer Control) | 5'-TATAGGAA CAGCGCTATATATAGCGCTGTTCC TATA-3' | Significant increase, consistent with cross-linking |

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of viable cells.

Materials:

-

Cells in culture

-

Complete culture medium

-

Tomaymycin or its analogs

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure (for adherent cells):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (Tomaymycin) in complete culture medium and add them to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well.

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

DNA Thermal Denaturation Assay

This technique assesses the binding of a small molecule to DNA by measuring the change in the DNA melting temperature (Tm). The stabilization of the DNA double helix by the bound ligand results in an increased Tm.

Materials:

-

Calf thymus DNA or a specific oligonucleotide duplex

-

Buffer (e.g., Tris-HCl with NaCl)

-

Tomaymycin or its analogs

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a solution of DNA in the appropriate buffer.

-

Prepare solutions of the test compound at various concentrations.

-

Mix the DNA solution with either the buffer (control) or the test compound solution in a quartz cuvette.

-

Place the cuvette in the spectrophotometer and slowly increase the temperature (e.g., 1°C/minute).

-

Monitor the absorbance at 260 nm as a function of temperature. The denaturation of DNA from double-stranded to single-stranded results in a hyperchromic effect (increased absorbance).

-

The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the absorbance transition.

-

Calculate the ΔTm by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex.

DNase I Footprinting Assay

DNase I footprinting is used to identify the specific DNA binding site of a molecule. The region of DNA bound by the molecule is protected from cleavage by DNase I, leaving a "footprint" in the DNA ladder when analyzed by gel electrophoresis.

Materials:

-

DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye

-

Tomaymycin or its analogs

-

DNase I

-

Binding buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Autoradiography film or fluorescence imager

Procedure:

-

Prepare the end-labeled DNA probe.

-

In separate tubes, incubate the labeled DNA probe with increasing concentrations of the test compound. Include a no-compound control.

-

Allow the binding reaction to reach equilibrium.

-

Add a carefully titrated amount of DNase I to each reaction to achieve, on average, one cleavage per DNA molecule. Incubate for a short, controlled time (e.g., 1-2 minutes).

-

Stop the reaction by adding the stop solution.

-

Purify the DNA fragments, typically by phenol:chloroform extraction and ethanol precipitation.

-

Resuspend the DNA pellets in a formamide-based loading buffer, denature by heating, and load onto a high-resolution denaturing polyacrylamide gel.

-

After electrophoresis, visualize the DNA fragments. The footprint will appear as a gap in the DNA ladder in the lanes containing the test compound, corresponding to the protected binding site.

Visualizing the Molecular and Cellular Consequences of Tomaymycin Activity

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of Tomaymycin's mechanism of action and the experimental workflows used to study it.

Caption: Tomaymycin's mechanism of action from cellular uptake to apoptosis induction.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Workflow for DNase I footprinting to identify Tomaymycin's DNA binding site.

Conclusion

The diazepine ring is the keystone of Tomaymycin's molecular architecture and the engine of its potent cytotoxic activity. By providing the electrophilic imine necessary for covalent DNA adduction and contributing to the molecule's specific three-dimensional conformation for minor groove binding, the diazepine ring is fundamentally responsible for initiating the cascade of events that lead to cancer cell death. A thorough understanding of the structure-activity relationships centered on this ring system is crucial for the rational design of next-generation PBD-based anticancer agents with improved efficacy and selectivity. The experimental protocols and conceptual frameworks presented in this guide offer a robust foundation for researchers engaged in the discovery and development of such novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Handling and Storage of Tomaymycin DM1 Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomaymycin DM1, also known as Mertansine, is a highly potent maytansinoid and a critical component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity necessitates stringent handling and storage procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound. These application notes provide detailed guidelines and protocols for the safe handling, storage, and preparation of Tomaymycin DM1 powder.

Hazard Identification and Safety Precautions

Tomaymycin DM1 is a highly toxic compound and should be handled with extreme caution. The primary hazards include fatal toxicity if swallowed or in contact with skin, and it is suspected of causing genetic defects and cancer.

2.1 Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling Tomaymycin DM1 powder. This includes:

-

Respiratory Protection: A full-face respirator is required if exposure limits are exceeded or if irritation is experienced.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

-

Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (standard BS EN 374:2003 compliant gloves are a minimum requirement). Gloves should be inspected before use.

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.

2.2 Engineering Controls

-

All handling of Tomaymycin DM1 powder, especially weighing and initial dissolution, must be conducted in a chemical fume hood with an independent air supply or a suitable containment isolator.

-

Ensure adequate ventilation in all areas where the compound is handled or stored.

Storage and Stability

Proper storage is crucial for maintaining the stability and potency of Tomaymycin DM1 powder.

3.1 Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture and light. |

| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | ||

| Aqueous Solution | N/A | Not Recommended | Aqueous solutions are unstable and should be prepared fresh for immediate use. Do not store for more than one day. |

3.2 Stability Profile

Tomaymycin DM1 is sensitive to moisture and is unstable in aqueous solutions. The thiol group in its structure makes it susceptible to oxidation and dimerization. Therefore, it is imperative to handle the powder in a dry environment and to prepare aqueous solutions immediately before use.

Handling and Reconstitution Protocols

4.1 Workflow for Handling Tomaymycin DM1 Powder

4.2 Protocol for Preparation of a Tomaymycin DM1 Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

Tomaymycin DM1 powder

-

Anhydrous DMSO

-

Sterile, amber glass vial with a screw cap

-

Calibrated analytical balance

-

Spatula

-